molecular formula C11H9BN2O5 B13673156 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No.: B13673156
M. Wt: 260.01 g/mol
InChI Key: ABEILJAJSZSJET-UHFFFAOYSA-N
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Description

2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is a compound that features a boron atom attached to a phenyl ring, which is further connected to a dihydropyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The reaction conditions generally include a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki–Miyaura coupling reactions can be applied. These methods involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid primarily involves its ability to participate in Suzuki–Miyaura coupling reactions. The boron atom in the compound acts as a nucleophile, forming a bond with the palladium catalyst. This facilitates the transfer of the aryl group to the palladium, followed by the formation of a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application, such as drug delivery or material synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Boronophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid is unique due to its specific structure, which combines a boron-containing phenyl ring with a dihydropyridazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H9BN2O5

Molecular Weight

260.01 g/mol

IUPAC Name

2-(2-boronophenyl)-3-oxopyridazine-4-carboxylic acid

InChI

InChI=1S/C11H9BN2O5/c15-10-7(11(16)17)5-6-13-14(10)9-4-2-1-3-8(9)12(18)19/h1-6,18-19H,(H,16,17)

InChI Key

ABEILJAJSZSJET-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1N2C(=O)C(=CC=N2)C(=O)O)(O)O

Origin of Product

United States

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